1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a difluorocyclobutyl moiety, and a piperidin-4-amine structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluorocyclobutyl moiety: This step involves the preparation of 3,3-difluorocyclobutanone, which can be achieved through the fluorination of cyclobutanone using reagents such as Selectfluor.
Introduction of the piperidine ring: The difluorocyclobutanone is then reacted with piperidine under basic conditions to form the corresponding piperidin-4-one derivative.
Benzylation: The piperidin-4-one derivative is subsequently benzylated using benzyl bromide in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or difluorocyclobutyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or difluorocyclobutyl derivatives.
Scientific Research Applications
1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-N-(4-fluorophenyl)piperidin-4-amine: Similar structure with a fluorophenyl group instead of a difluorocyclobutyl moiety.
1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-3-amine: Similar structure with a different substitution pattern on the piperidine ring.
1-benzyl-N-(3,3-difluorocyclobutyl)pyrrolidin-4-amine: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine is unique due to the presence of the difluorocyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-benzyl-N-(3,3-difluorocyclobutyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2/c17-16(18)10-15(11-16)19-14-6-8-20(9-7-14)12-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRACGLSOVITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CC(C2)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.